Home > Products > Screening Compounds P1560 > Selonsertib hydrochloride
Selonsertib hydrochloride - 1448428-05-4

Selonsertib hydrochloride

Catalog Number: EVT-282536
CAS Number: 1448428-05-4
Molecular Formula: C24H25ClFN7O
Molecular Weight: 481.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selonsertib, also known as GS-4997, is an orally bioavailable inhibitor of apoptosis signal-regulating kinase 1 (ASK1), with potential anti-inflammatory, antineoplastic and anti-fibrotic activities. GS-4997 targets and binds to the catalytic kinase domain of ASK1 in an ATP-competitive manner, thereby preventing its phosphorylation and activation. GS-4997 prevents the production of inflammatory cytokines, down-regulates the expression of genes involved in fibrosis, suppresses excessive apoptosis and inhibits cellular proliferation.
Source

Selonsertib was initially discovered through research aimed at targeting the ASK1 pathway, which plays a critical role in apoptosis and inflammatory responses. The compound is synthesized as a hydrochloride salt to enhance its solubility and bioavailability .

Classification

Selonsertib is classified as a small molecule drug and falls under the category of kinase inhibitors. It specifically targets serine/threonine kinases, which are crucial for various cellular processes including growth, proliferation, and apoptosis.

Synthesis Analysis

Methods

The synthesis of selonsertib involves several steps including the formation of the triazole ring, which is critical for its biological activity. The detailed synthetic route typically includes:

  1. Formation of the Triazole Ring: This is achieved through a reaction between appropriate azoles and acylating agents.
  2. Side Chain Modifications: Various substituents may be introduced to enhance potency and selectivity against ASK1.
  3. Salt Formation: The hydrochloride salt form is prepared to improve solubility.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of selonsertib features a triazole core with specific functional groups that contribute to its inhibitory activity against ASK1. Its chemical formula is C12H14ClN5OC_{12}H_{14}ClN_{5}O, with a molecular weight of approximately 283.73 g/mol.

Data

  • Molecular Weight: 283.73 g/mol
  • Chemical Formula: C12H14ClN5OC_{12}H_{14}ClN_{5}O
  • Structural Representation: The compound's structure can be visualized using molecular modeling software, highlighting key interactions within the ASK1 binding site .
Chemical Reactions Analysis

Reactions

Selonsertib primarily acts through competitive inhibition of ASK1. The mechanism involves binding to the ATP-binding site of the kinase, preventing phosphorylation events that lead to apoptosis and inflammation.

Technical Details

In vitro studies have demonstrated that selonsertib effectively inhibits ASK1 activity in a dose-dependent manner. This inhibition leads to reduced activation of downstream signaling pathways associated with fibrosis and inflammation .

Mechanism of Action

Process

The mechanism by which selonsertib exerts its therapeutic effects involves several key processes:

  1. Inhibition of ASK1: By binding to ASK1, selonsertib prevents its activation by stress signals.
  2. Reduction in Fibrosis: Inhibition leads to decreased production of pro-fibrotic factors such as transforming growth factor-beta (TGF-β) and collagen deposition.
  3. Promotion of Apoptosis: The compound induces apoptosis in activated hepatic stellate cells, which are central to liver fibrosis development .

Data

Clinical studies have shown that patients treated with selonsertib exhibit significant reductions in liver stiffness measurements, indicating decreased fibrosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Selonsertib hydrochloride typically appears as a white to off-white powder.
  • Solubility: It is soluble in water due to its hydrochloride form, enhancing its bioavailability for oral administration.

Chemical Properties

  • pH Stability: The compound remains stable within a physiological pH range.
  • Melting Point: Detailed thermal analysis indicates a melting point conducive for pharmaceutical formulations.

Relevant data from stability studies suggest that selonsertib maintains integrity under various storage conditions, making it suitable for long-term use in clinical settings .

Applications

Scientific Uses

Selonsertib has been investigated primarily for its role in treating liver diseases such as:

  • Non-Alcoholic Steatohepatitis (NASH): Its ability to inhibit fibrogenesis makes it a candidate for managing NASH.
  • Liver Fibrosis: Clinical trials have focused on its efficacy in reducing liver fibrosis associated with chronic liver diseases.
  • Cancer Therapy: Due to its mechanism involving apoptosis regulation, there are ongoing studies exploring its potential use in oncology, particularly against cancers where ASK1 signaling is dysregulated .
Chemical and Pharmacological Profile of Selonsertib Hydrochloride

Structural Characterization and Physicochemical Properties

Selonsertib hydrochloride (chemical name: 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-(6-(4-(propan-2-yl)-4H-1,2,4-triazol-3-yl)pyridin-2-yl)benzamide hydrochloride) is a small-molecule inhibitor with the molecular formula C₂₄H₂₅ClFN₇O and a molecular weight of 481.95 g/mol [1] [5]. Its structure features a benzamide core linked to a triazolopyridine moiety via an amide bond, with a cyclopropyl-substituted imidazole ring critical for target binding. Key physicochemical properties include:

  • LogP (partition coefficient): 5.68, indicating high lipophilicity [5].
  • Hydrogen bond donors/acceptors: 1 donor and 6 acceptors [5].
  • Topological polar surface area (TPSA): 90 Ų, suggesting moderate membrane permeability [5].
  • Solubility: Low aqueous solubility at physiological pH, necessitating optimized formulations for oral delivery [3].
  • Ionization: The hydrochloride salt improves bioavailability by enhancing dissolution in the gastrointestinal tract [9].

Table 1: Physicochemical Properties of Selonsertib Hydrochloride

PropertyValueMethod/Reference
Molecular FormulaC₂₄H₂₅ClFN₇OPubChem CID 71654746
Molecular Weight (g/mol)481.95 [1]
XLogP5.68 [5]
Hydrogen Bond Donors1 [5]
Hydrogen Bond Acceptors6 [5]
Topological Polar Surface Area90 Ų [5]
Rotatable Bonds7 [5]

Synthesis and Optimization of Selonsertib Derivatives

The synthesis of selonsertib involves a convergent strategy with two key intermediates: 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine and 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid [9]. The final step employs a carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the benzamide bond, yielding the free base. Conversion to the hydrochloride salt is achieved via HCl treatment in polar solvents like ethanol or isopropanol [9]. Structure-activity relationship (SAR) studies revealed that:

  • The cyclopropyl-imidazole group is essential for ASK1 binding; larger substituents reduce potency.
  • Fluorine ortho to the benzamide enhances metabolic stability by blocking cytochrome P450 oxidation.
  • The triazole ring optimally occupies the ASK1 hydrophobic pocket, with isopropyl providing steric constraint [6] [9].Derivatives with altered heterocycles (e.g., pyrazole instead of imidazole) showed reduced kinase selectivity, confirming the scaffold’s uniqueness [9].

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Selonsertib hydrochloride exhibits favorable pharmacokinetics suitable for once-daily dosing:

  • Absorption: Rapid oral absorption (Tₘₐₓ: 1–2 hours) with dose-proportional exposure from 1–100 mg. Food intake does not alter bioavailability, enabling administration without dietary restrictions [3].
  • Distribution: Moderate volume of distribution (Vd: 1.5 L/kg) and plasma protein binding of 92–95%, primarily to albumin [3] [8].
  • Metabolism: Hepatic metabolism via CYP3A4/5-mediated oxidation generates the inactive metabolite GS-607509 (cyclopropyl hydroxylation). No significant glucuronidation or sulfation occurs [3] [8].
  • Excretion: Primarily fecal (76% of dose), with renal excretion accounting for <10% of clearance. Half-life ranges from 20–30 hours, supporting sustained target engagement [3].

Table 2: Pharmacokinetic Parameters of Selonsertib in Humans

ParameterValue (Mean ± SD)Conditions
Cₘₐₓ (ng/mL)450 ± 12030 mg single dose, fasted
Tₘₐₓ (h)1.5 ± 0.430 mg single dose, fasted
AUC₀–∞ (ng·h/mL)3200 ± 80030 mg single dose, fasted
Apparent Vd (L/kg)1.5 ± 0.3Steady-state
t₁/₂ (h)24 ± 6Multiple dosing (14 days)
Renal Excretion (%)<10Single dose

Mechanism of Action: ASK1 Inhibition and ATP-Competitive Binding Dynamics

Selonsertib is a first-in-class, ATP-competitive inhibitor of apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), with an IC₅₀ of 3.2 nM in enzymatic assays [2] [4]. ASK1 is activated by oxidative stress, triggering downstream p38/JNK phosphorylation, which drives apoptosis, inflammation, and fibrosis [2] [7]. Key mechanistic features include:

  • Binding Dynamics: Selonsertib occupies the ATP-binding pocket of ASK1, stabilizing the kinase in an inactive conformation and preventing autophosphorylation at Thr838 [4] [10].
  • Downstream Effects: Inhibition reduces p38/JNK phosphorylation by >90% in whole blood assays, suppressing pro-fibrotic genes (e.g., α-SMA, collagen I) and hepatic stellate cell (HSC) activation [4] [7].
  • Cellular Impact: In HSCs, selonsertib induces apoptosis (Annexin V⁺ cells increase 3-fold) and inhibits proliferation via ASK1/MAPK pathway blockade [4].

Table 3: Biomarker Changes Associated with ASK1 Inhibition in Preclinical/Clinical Studies

BiomarkerChange with SelonsertibBiological Significance
p-ASK1 (Thr838)↓ >92%Direct target engagement
p-p38 / p-JNK↓ 50–70%Downstream signaling suppression
Hepatic collagen content↓ 40–60%Anti-fibrotic effect
α-SMA expression↓ 35–50%HSC deactivation
Serum CXCL1↓ 30%Reduced inflammation

Table 4: Standardized Nomenclature for Selonsertib Hydrochloride

Nomenclature TypeName
IUPAC Name5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide hydrochloride
SynonymsGS-4997; GS-4977; Selonsertib HCl
CAS Registry Number1448428-04-3 (free base); 2098811-21-8 (HCl)
SMILESO=C(c1cc(c(cc1F)C)n1cnc(c1)C1CC1)Nc1cccc(n1)c1nncn1C(C)C.Cl
InChI KeyYIDDLAAKOYYGJG-UHFFFAOYSA-N (free base)

Note: Data consolidated from PubChem [1], IUPHAR/BPS [5], and synthetic patents [9].

Properties

CAS Number

1448428-05-4

Product Name

Selonsertib hydrochloride

IUPAC Name

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide;hydrochloride

Molecular Formula

C24H25ClFN7O

Molecular Weight

481.96

InChI

InChI=1S/C24H24FN7O.ClH/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16;/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33);1H

InChI Key

DQKKBHINKKMQHS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F.Cl

Solubility

Soluble in DMSO

Synonyms

GS-4997; GS4997; GS 4997; Selonsertib hydrochloride; Selonsertib HCl;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.